(1R)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol, also known as Edivoxetine, is a chemical compound that has garnered attention for its potential therapeutic applications. It acts primarily as a selective norepinephrine reuptake inhibitor. Edivoxetine is currently under development by Eli Lilly for the treatment of attention-deficit hyperactivity disorder and as an antidepressant. Despite its promising profile, it failed to receive approval for major depressive disorder after phase III clinical trials in 2012 .
Edivoxetine can be classified as:
The synthesis of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol involves several key steps, including:
The synthesis may employ various reagents such as:
The molecular formula of Edivoxetine is , and its structure features:
Key structural data includes:
Edivoxetine undergoes various chemical reactions typical for compounds containing functional groups such as alcohols and ethers:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect yields and product distributions.
Edivoxetine functions primarily by inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability in the central nervous system. This action is crucial for enhancing neurotransmission related to mood and attention.
The compound's selectivity for norepinephrine over other neurotransmitters like serotonin suggests a targeted therapeutic effect, which may reduce side effects commonly associated with broader-spectrum antidepressants .
Key physical properties include:
Chemical characteristics involve:
Edivoxetine's primary applications are within pharmacology, particularly in developing treatments for attention-deficit hyperactivity disorder and depression. Its mechanism as a norepinephrine reuptake inhibitor positions it as a candidate for further research into mental health therapies . Additionally, its unique structural features may inspire new derivatives with enhanced efficacy or reduced side effects in clinical settings.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2